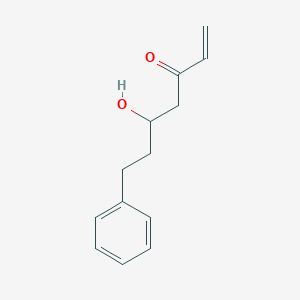![molecular formula C29H46Si B12515996 [(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane CAS No. 695161-59-2](/img/structure/B12515996.png)
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane is a complex organosilicon compound known for its unique structural properties. This compound features a phenyl ring substituted with a decyl chain and an ethynyl group, which is further connected to a silicon atom bonded to three isopropyl groups. The presence of both ethynyl and silane groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethynylphenyl Intermediate:
Attachment of the Silane Group: The ethynylphenyl intermediate is then reacted with tri(propan-2-yl)silane under specific conditions, often involving a catalyst such as palladium, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices.
Análisis De Reacciones Químicas
Types of Reactions
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted silanes.
Aplicaciones Científicas De Investigación
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which [(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane exerts its effects involves its ability to interact with various molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole rings. The silane group can form strong bonds with inorganic surfaces, enhancing adhesion and stability. These interactions are crucial in its applications in material science and biochemistry.
Comparación Con Compuestos Similares
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane can be compared with other similar compounds such as:
Ethynyltrimethylsilane: Similar in structure but with a trimethylsilane group instead of tri(propan-2-yl)silane. It is less bulky and has different reactivity.
Phenylacetylene: Lacks the silane group, making it less versatile in certain applications.
Decylphenylacetylene: Similar but without the silane group, affecting its adhesion properties.
The uniqueness of this compound lies in its combination of ethynyl and silane functionalities, providing a balance of reactivity and stability that is advantageous in various fields.
Propiedades
Número CAS |
695161-59-2 |
|---|---|
Fórmula molecular |
C29H46Si |
Peso molecular |
422.8 g/mol |
Nombre IUPAC |
2-(5-decyl-2-ethynylphenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C29H46Si/c1-9-11-12-13-14-15-16-17-18-27-19-20-28(10-2)29(23-27)21-22-30(24(3)4,25(5)6)26(7)8/h2,19-20,23-26H,9,11-18H2,1,3-8H3 |
Clave InChI |
WVPPQUKINVDDBY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC1=CC(=C(C=C1)C#C)C#C[Si](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,4,6a,7,11b-Pentamethyl-1,2,3,4a,5,6,11,11a-octahydrobenzo[a]fluorene-9,10-diol](/img/structure/B12515920.png)
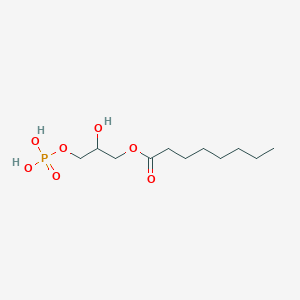
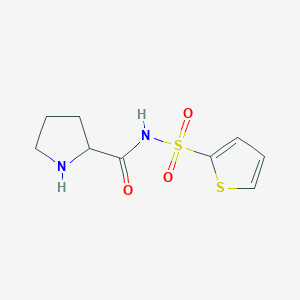

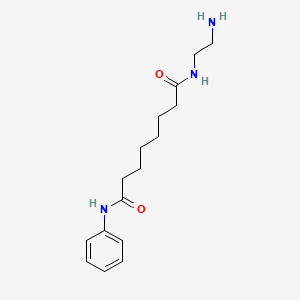
![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)


![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)
![1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine](/img/structure/B12515965.png)
![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
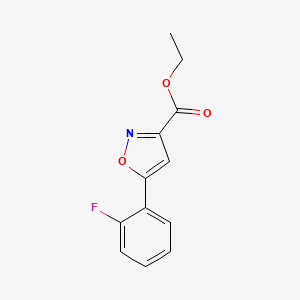
![5-Isoquinolinamine, N-[1-[(4-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12515981.png)
